Magnesium;iron(2+);titanium(4+);carbonate;hydroxide

Beschreibung

The compound "Magnesium; Iron(2+); Titanium(4+); Carbonate; Hydroxide" represents a mixed-metal carbonate-hydroxide system. These materials typically exhibit layered structures with intercalated carbonate anions and varying cation ratios, influencing their thermal stability, solubility, and reactivity . The inclusion of titanium(4+) introduces complexities due to its higher charge and propensity for oxide/hydroxide formation, as observed in marine mineral deposition processes (e.g., Biorock®) .

Eigenschaften

CAS-Nummer |

607729-37-3 |

|---|---|

Molekularformel |

CHFeMgO4Ti+5 |

Molekulargewicht |

205.03 g/mol |

IUPAC-Name |

magnesium;iron(2+);titanium(4+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Fe.Mg.H2O.Ti/c2-1(3)4;;;;/h(H2,2,3,4);;;1H2;/q;2*+2;;+4/p-3 |

InChI-Schlüssel |

PJNORISTQMMWKC-UHFFFAOYSA-K |

Kanonische SMILES |

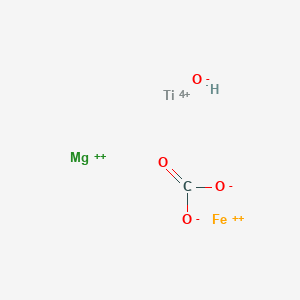

C(=O)([O-])[O-].[OH-].[Mg+2].[Ti+4].[Fe+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;iron(2+);titanium(4+);carbonate;hydroxide typically involves the co-precipitation method. This process includes the following steps:

Preparation of Solutions: Solutions of magnesium, iron, and titanium salts (such as magnesium chloride, iron(II) sulfate, and titanium(IV) chloride) are prepared.

Mixing and Precipitation: The solutions are mixed under controlled pH conditions, often using a base such as sodium hydroxide to induce precipitation.

Aging and Filtration: The precipitate is aged to allow for complete reaction and crystallization, followed by filtration to separate the solid product.

Washing and Drying: The precipitate is washed to remove impurities and then dried to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;iron(2+);titanium(4+);carbonate;hydroxide undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The iron(2+) ion can undergo oxidation to iron(3+), while titanium(4+) remains stable.

Substitution Reactions: The hydroxide and carbonate ions can participate in substitution reactions with other anions.

Acid-Base Reactions: The compound can react with acids to release carbon dioxide and form corresponding salts

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Acids: Hydrochloric acid or sulfuric acid can be used for acid-base reactions.

Bases: Sodium hydroxide or ammonium hydroxide can be used for precipitation reactions.

Major Products Formed

Oxidation: Iron(3+) compounds and titanium dioxide.

Acid-Base Reactions: Magnesium chloride, iron(III) chloride, and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Magnesium;iron(2+);titanium(4+);carbonate;hydroxide has several scientific research applications:

Catalysis: Used as a catalyst in organic synthesis and environmental remediation processes.

Materials Science: Investigated for its potential use in the development of advanced materials, such as nanocomposites and coatings.

Environmental Chemistry: Employed in water treatment processes to remove heavy metals and other contaminants.

Biomedical Applications: Studied for its potential use in drug delivery systems and as a component in bioactive materials

Wirkmechanismus

The mechanism by which magnesium;iron(2+);titanium(4+);carbonate;hydroxide exerts its effects involves several molecular targets and pathways:

Catalytic Activity: The compound’s catalytic properties are attributed to the presence of transition metals (iron and titanium), which facilitate redox reactions.

Adsorption: The hydroxide and carbonate ions provide sites for the adsorption of contaminants in water treatment applications.

Biological Interactions: In biomedical applications, the compound can interact with cellular components, promoting targeted drug delivery and enhancing biocompatibility

Vergleich Mit ähnlichen Verbindungen

Comparison with Magnesium-Based Carbonate Hydroxides

Key Compounds :

- Magnesium Hydroxide (Mg(OH)₂) : A common antacid and flame retardant, synthesized via hydrothermal methods. It demonstrates superior corrosion resistance when coated on magnesium alloys .

- Magnesium Carbonate Hydroxide (e.g., (MgCO₃)₄·Mg(OH)₂·5H₂O) : Exhibits mesoporous structures when synthesized via CO₂ mineralization, with applications in pharmaceuticals and environmental remediation .

- Mg-Al Carbonate Hydroxide (Hydrotalcite) : A synthetic LDH with reversible dehydration up to 300°C and irreversible structural collapse above 450°C, used in catalysis and ion exchange .

Thermal Behavior :

At 80°C, magnesium carbonate decomposes partially into magnesium carbonate hydroxide, while hydroxide content remains stable, indicating higher thermal resilience of Mg(OH)₂ compared to MgCO₃ .

Table 1: Properties of Magnesium-Based Compounds

Comparison with Iron(2+)-Containing Carbonate Hydroxides

Iron(II) Carbonate (Siderite, FeCO₃) : Naturally occurs in anaerobic environments. Less thermally stable than magnesium analogues, decomposing at ~200°C.

Iron(II) Hydroxide (Fe(OH)₂) : Rapidly oxidizes to Fe(III) oxides in air, limiting industrial use.

Interactions with Magnesium Compounds :

- Co-precipitation of Fe²+ and Mg²+ with carbonate/hydroxide anions forms mixed phases, though Fe²+ oxidation complicates stability.

- In pharmaceutical contexts, magnesium carbonate reduces iron absorption by 37% when co-administered with ferrous sulfate due to pH-dependent precipitation .

Structural Insights :

EDX and SEM analyses reveal distinct morphological differences between Mg(OH)₂ (plate-like structures) and Fe(OH)₂ (amorphous aggregates) .

Titanium(4+)-Containing Hydroxides and Carbonates

Titanium in Mixed Systems :

- In Biorock® formations, titanium anodes facilitate Mg(OH)₂ and CaCO₃ deposition, with Mg:Ca ratios reaching 33:1 under high current densities, mimicking natural reef compositions .

- Titanium(IV) hydroxides (e.g., Ti(OH)₄) are less studied in carbonate systems but exhibit strong oxide-forming tendencies, limiting carbonate intercalation.

Comparative Reactivity :

Titanium’s +4 charge promotes stronger electrostatic interactions with hydroxide ions compared to Mg²+ or Fe²+, favoring oxide over carbonate phases .

Research Findings and Contradictions

- Thermal Decomposition: Evidence conflicts on magnesium carbonate hydroxide stability; some studies report decomposition at 80°C , while others note stability up to 300°C .

- Iron-Magnesium Interactions : Magnesium carbonate’s effect on iron absorption varies—significant reduction (37%) in some studies vs. minimal impact in others .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.